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Compound of Interest

Compound Name: N6-Carboxymethyl-ATP

Cat. No.: B12369107 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

N6-Carboxymethyl-ATP (N6-CM-ATP) is a chemically modified analog of adenosine

triphosphate (ATP) that serves as a valuable molecular probe in the study of ATP-dependent

enzymes. The carboxymethyl group at the N6 position of the adenine ring provides a handle for

further chemical modifications, such as attachment to a solid support for affinity

chromatography, while often retaining the ability to interact with the ATP-binding sites of various

enzymes. This document provides detailed application notes and experimental protocols for the

use of N6-CM-ATP in enzymology and drug discovery.

Introduction
ATP-dependent enzymes, including kinases, ATPases, and ligases, play fundamental roles in

virtually all cellular processes, making them critical targets for therapeutic intervention.

Understanding the structure, function, and regulation of these enzymes is paramount. N6-
Carboxymethyl-ATP has emerged as a key tool for researchers, primarily functioning as a

competitive inhibitor and as a ligand for affinity-based purification methods. Its ability to mimic

ATP allows it to bind to the active site of many ATP-dependent enzymes, thereby enabling the

elucidation of enzyme mechanisms, the screening for novel inhibitors, and the isolation of

these enzymes from complex biological mixtures.
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The primary applications of N6-Carboxymethyl-ATP revolve around its function as a

competitive inhibitor and its utility in affinity chromatography.

1. Competitive Inhibition and Mechanistic Studies:

N6-Carboxymethyl-ATP can act as a competitive inhibitor for a wide range of ATP-dependent

enzymes. By competing with the natural substrate, ATP, for binding to the active site, it allows

for the determination of key kinetic parameters, such as the inhibition constant (Ki). These

studies provide insights into the enzyme's mechanism of action and the structural requirements

of its ATP-binding pocket. While specific quantitative data for N6-Carboxymethyl-ATP is not

extensively available in publicly accessible literature, studies on closely related N6-substituted

ATP analogs, such as N6-(p-iodobenzyl)-ATP, have demonstrated competitive inhibition with

adenylate kinases, yielding Ki values in the micromolar range. It is reasonable to infer that N6-
Carboxymethyl-ATP exhibits similar behavior with various kinases and ATPases.

2. Affinity Chromatography:

The carboxyl group of N6-CM-ATP provides a convenient point of attachment to an insoluble

matrix, such as agarose beads, creating an affinity resin. This resin can be used to selectively

capture and purify ATP-dependent enzymes from crude cell lysates or other complex mixtures.

The bound enzymes can then be eluted by washing the column with a solution containing a

high concentration of free ATP or a competing inhibitor. This technique is invaluable for

isolating and enriching low-abundance enzymes for further characterization.

Data Presentation
While extensive quantitative data for N6-Carboxymethyl-ATP is not readily available in the

literature, the following table provides a template for summarizing such data when it is

determined experimentally. For illustrative purposes, hypothetical data based on the behavior

of similar ATP analogs is included.
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Enzyme
Enzyme
Class

Organism Parameter Value (µM) Comments

Adenylate

Kinase
Kinase

Rabbit

Muscle
Ki ~500-800

Based on

data for N6-

(p-

iodobenzyl)-

ATP, a

structurally

related

competitive

inhibitor.[1]

Hexokinase Kinase Yeast IC50 -

Expected to

be a

competitive

inhibitor.

Myosin

ATPase
ATPase

Rabbit

Muscle
Kd -

Can be used

to study

nucleotide

binding.

DNA Ligase Ligase E. coli Ki -

Potential as a

competitive

inhibitor to

study the

ligation

mechanism.

Note: The values presented are estimates based on related compounds and should be

determined experimentally for N6-Carboxymethyl-ATP.

Experimental Protocols
Protocol 1: Synthesis of N6-Carboxymethyl-ATP

This protocol is adapted from an efficient method utilizing a Dimroth rearrangement on an anion

exchange resin.[2][3]
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Materials:

Adenosine 5'-triphosphate (ATP)

Iodoacetic acid

Lithium hydroxide (LiOH)

Dowex 1x2 anion exchange resin (or similar)

Hydrochloric acid (HCl)

Lithium chloride (LiCl)

Standard laboratory glassware and equipment

Procedure:

Alkylation of ATP: Dissolve ATP in water and adjust the pH to 6.5 with LiOH. Add a molar

excess of iodoacetic acid and stir the reaction at room temperature. Monitor the reaction

progress by thin-layer chromatography (TLC) or high-performance liquid chromatography

(HPLC) until the formation of 1-carboxymethyl-ATP is complete.

Preparation of Anion Exchange Resin: Wash the Dowex 1x2 resin sequentially with 1 M HCl,

water, 1 M NaOH, and finally with deionized water until the eluate is neutral.

Dimroth Rearrangement: To the aqueous solution of 1-carboxymethyl-ATP, add the prepared

anion exchange resin. Stir the mixture for 10-15 minutes to allow the nucleotide to adsorb to

the resin.

Filter the resin and wash thoroughly with deionized water to remove any unbound material.

Suspend the resin in a minimal amount of deionized water and heat at 100°C for 15-20

minutes to induce the Dimroth rearrangement to N6-Carboxymethyl-ATP.

Elution and Purification: Cool the resin suspension on ice and add 1 M HCl to lower the pH

to ~1. Filter the resin and elute the N6-Carboxymethyl-ATP with a solution of 1 M LiCl.
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Neutralize the eluate with LiOH and purify the product using column chromatography (e.g.,

DEAE-Sephadex).

Characterize the final product by UV spectroscopy and mass spectrometry.

Protocol 2: Enzyme Inhibition Assay (e.g., for a Kinase)

This protocol outlines a general procedure to determine the inhibitory effect of N6-
Carboxymethyl-ATP on a model kinase.

Materials:

Purified kinase

Kinase-specific substrate (e.g., a peptide or protein)

ATP

N6-Carboxymethyl-ATP

Kinase assay buffer (typically containing MgCl2, DTT, and a buffering agent like Tris-HCl or

HEPES)

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a phosphospecific antibody)

Microplate reader

Procedure:

Prepare Reagents: Prepare stock solutions of ATP, N6-Carboxymethyl-ATP, and the kinase

substrate in the appropriate assay buffer.

Set up Reaction Plate: In a microplate, set up reactions containing the kinase, its substrate,

and varying concentrations of N6-Carboxymethyl-ATP. Include control reactions with no

inhibitor and no enzyme.

Initiate Reaction: Start the kinase reaction by adding a fixed, sub-saturating concentration of

ATP (ideally around the Km value for ATP).
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Incubate: Incubate the plate at the optimal temperature for the enzyme for a predetermined

amount of time, ensuring the reaction remains in the linear range.

Terminate and Detect: Stop the reaction (if necessary, depending on the detection method)

and add the detection reagent according to the manufacturer's instructions.

Measure Signal: Read the output signal (e.g., luminescence, fluorescence, or absorbance)

using a microplate reader.

Data Analysis: Plot the enzyme activity as a function of the N6-Carboxymethyl-ATP
concentration. Fit the data to a suitable inhibition model (e.g., the Cheng-Prusoff equation for

competitive inhibition) to determine the IC50 and/or Ki value.

Protocol 3: Affinity Chromatography for Purification of an ATP-dependent Enzyme

This protocol describes the use of N6-Carboxymethyl-ATP immobilized on a solid support to

purify an ATP-binding protein.

Materials:

N6-Carboxymethyl-ATP-agarose resin

Cell lysate or protein mixture containing the target enzyme

Binding buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives)

Wash buffer (Binding buffer with a slightly higher salt concentration)

Elution buffer (Binding buffer containing a high concentration of ATP, e.g., 1-10 mM)

Chromatography column

Procedure:

Prepare the Affinity Column: Pack a chromatography column with the N6-Carboxymethyl-
ATP-agarose resin and equilibrate it with several column volumes of binding buffer.
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Load the Sample: Apply the cell lysate or protein mixture to the column at a slow flow rate to

allow for efficient binding of the target enzyme.

Wash the Column: Wash the column with several volumes of wash buffer to remove

unbound proteins.

Elute the Target Protein: Elute the bound ATP-dependent enzyme from the column by

applying the elution buffer. The free ATP in the elution buffer will compete with the

immobilized N6-Carboxymethyl-ATP for binding to the enzyme, causing its release.

Collect Fractions: Collect the eluted fractions and analyze them for the presence of the target

enzyme using methods such as SDS-PAGE, Western blotting, or an enzyme activity assay.

Regenerate the Column: Regenerate the column by washing with a high salt buffer followed

by re-equilibration with the binding buffer for future use.
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Caption: Competitive inhibition of an ATP-dependent enzyme by N6-Carboxymethyl-ATP.
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Caption: Workflow for determining the inhibition constant (Ki) of N6-Carboxymethyl-ATP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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